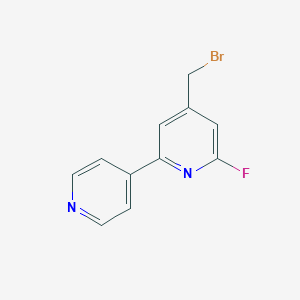

4-(Bromomethyl)-6-fluoro-2,4'-bipyridine

Description

Properties

Molecular Formula |

C11H8BrFN2 |

|---|---|

Molecular Weight |

267.10 g/mol |

IUPAC Name |

4-(bromomethyl)-2-fluoro-6-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H8BrFN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2 |

InChI Key |

ZCBQPQIOKKLQIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=C2)CBr)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination

Direct bromination involves the reaction of a methyl group on the bipyridine ring with a brominating agent. This method is straightforward but can be challenging to control, potentially leading to over-bromination or side reactions.

- Starting Material: 6-Fluoro-2,4'-bipyridine with a methyl group at the desired position.

- Reagents: N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as a radical initiator.

- Conditions: Inert atmosphere, reflux in a solvent like dichloromethane.

Use of Sulfuric Acid and Hydrogen Bromide

This method involves heating the bipyridine derivative with sulfuric acid and hydrogen bromide. It is a more aggressive approach but can be effective for certain substrates.

- Starting Material: 6-Fluoro-2,4'-bipyridine with a methyl group.

- Reagents: Sulfuric acid, hydrogen bromide.

- Conditions: Heating under controlled conditions.

Use of Sodium Bromate and Sodium Hydrogen Sulfite

This method is similar to those used for biphenyl derivatives, involving the use of sodium bromate as a bromine source and sodium hydrogen sulfite as a reducing agent.

- Starting Material: 6-Fluoro-2,4'-bipyridine with a methyl group.

- Reagents: Sodium bromate, sodium hydrogen sulfite.

- Conditions: Cooling, stirring in a mixed solvent system (e.g., water and an organic solvent).

Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct Bromination | NBS, AIBN | Inert atmosphere, reflux | Variable | Risk of over-bromination |

| Sulfuric Acid and HBr | Sulfuric acid, HBr | Heating | Variable | Aggressive conditions |

| Sodium Bromate and Sodium Hydrogen Sulfite | Sodium bromate, sodium hydrogen sulfite | Cooling, stirring | High | Controlled conditions |

Research Discoveries and Challenges

While specific research on 4-(Bromomethyl)-6-fluoro-2,4'-bipyridine is limited, related compounds like 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine provide insights into synthesis strategies. Challenges include controlling the bromination reaction to avoid over-bromination and ensuring the stability of the fluorine substituent during the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted bipyridines with various functional groups.

Cross-Coupling Reactions: Bipyridine derivatives with extended conjugation.

Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine has several applications in scientific research:

Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.

Medicinal Chemistry: Potential precursor for the synthesis of biologically active molecules.

Organic Synthesis: Intermediate in the synthesis of more complex organic compounds.

Material Science: Used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-fluoro-2,4’-bipyridine largely depends on its role as a ligand in metal complexes. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles. The bromomethyl group can undergo substitution reactions, introducing new functional groups that can modulate the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

- 4-(Bromomethyl)-2,2’-bipyridine

- 6-Fluoro-2,2’-bipyridine

- 4-Methyl-6-fluoro-2,4’-bipyridine

Uniqueness

4-(Bromomethyl)-6-fluoro-2,4’-bipyridine is unique due to the presence of both bromomethyl and fluorine substituents on the bipyridine ring. This combination of functional groups imparts distinct reactivity and coordination properties, making it a valuable compound in various chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.